molecular formula C40H40O12 B1233285 Boehmenan

Boehmenan

Cat. No. B1233285
M. Wt: 712.7 g/mol
InChI Key: OVFZHMPISOASDF-CIQYAKOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boehmenan is a natural product found in Ochroma pyramidale, Hibiscus taiwanensis, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

Boehmenan, a lignan isolated from various plants, has demonstrated significant anticancer properties in scientific studies. One study revealed its potent effects on human epidermoid carcinoma A431 cells. Boehmenan inhibited the growth of these cells by inducing cell cycle arrest at the G2/M phase and modulating apoptosis-related proteins. It also influenced mitochondrial function and inhibited key signaling pathways like STAT3 and p70S6 (Pan et al., 2016). Additionally, its effects on non-small cell lung cancer (NSCLC) cells were studied, revealing its ability to suppress proliferation, reduce migration, and induce apoptosis in these cells. Boehmenan also affected the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many types of cancer (Pan et al., 2016).

Cytotoxicity and Structural Analysis

In other research, boehmenan showed moderate activity against the T47D cancer cell line and weak activity against the HeLa cancer cell line. The study highlighted its structural characteristics and cytotoxic potential, opening avenues for future cancer treatment research (Rudiyansyah et al., 2014). The compound's structural elucidation helps in understanding its biological activities and potential therapeutic applications.

Synthesis and Chemical Studies

Further, the first total synthesis of Boehmenan was achieved, providing insights into its chemical structure and potential for laboratory production. This synthesis is crucial for future studies and pharmaceutical applications, as it allows for more extensive research and development of Boehmenan-based treatments (Xia et al., 2014).

properties

Product Name

Boehmenan

Molecular Formula

C40H40O12

Molecular Weight

712.7 g/mol

IUPAC Name

3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3/b15-9+,16-10+/t29-,39+/m1/s1

InChI Key

OVFZHMPISOASDF-CIQYAKOOSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)/C=C/C5=CC(=C(C=C5)O)OC

SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC

synonyms

boehmenan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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